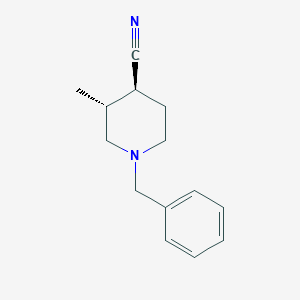
3-Methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE typically involves the reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with various aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the use of nano-SiO2/HClO4 as a catalyst in water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of eco-friendly methodologies and heterogeneous catalytic systems is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, sodium acetate, and nano-SiO2/HClO4. Reaction conditions typically involve room temperature or reflux in water .
Major Products
The major products formed from these reactions are various derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE involves its interaction with various molecular targets and pathways. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its antioxidant properties play a significant role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: A precursor in the synthesis of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits similar biological activities and is synthesized using similar methods.
Uniqueness
What sets 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE apart is its unique structural properties and its ability to undergo a wide range of chemical reactions.
Properties
CAS No. |
16901-38-5 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methyl-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-7-10(13)9(12(15)11(7)14)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
KSMKASCJTRVXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


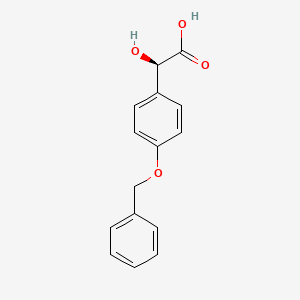

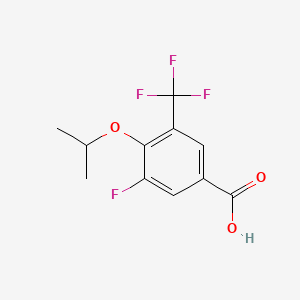
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
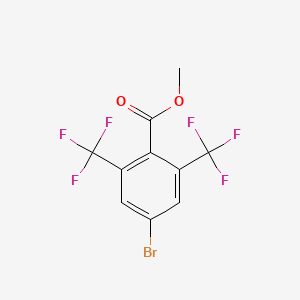
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
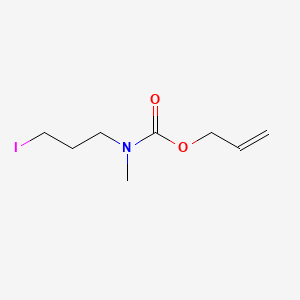
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)


